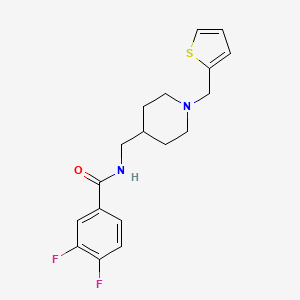

3,4-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives and structurally related compounds typically involves multiple steps, including the formation of the benzamide moiety, introduction of the difluoro groups, and attachment of the piperidin-ylmethyl group. Techniques such as nucleophilic substitution, palladium-catalyzed coupling, and electrophilic fluorination are common in the synthesis of such complex molecules. For example, compounds with similar structural features have been synthesized through a stepwise approach involving palladium catalysis and subsequent modifications to introduce specific functional groups (Eskola et al., 2002; Banerjee et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the conformational preferences of the molecule, the electronic distribution, and the potential sites for molecular interactions. Studies have shown that benzamide derivatives can adopt specific conformations influenced by the nature of substituents and the molecular framework (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, including but not limited to, nucleophilic substitution, oxidative reactions, and coordination with metal ions. The presence of functional groups such as difluoro, piperidin-ylmethyl, and thiophen-ylmethyl groups in the molecule influences its reactivity and interaction with other chemicals. For instance, fluorinated compounds often show enhanced reactivity due to the electronegativity of fluorine (Mishra & Chundawat, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound under different conditions. Fluorinated compounds, for example, often exhibit unique physical properties, including high thermal stability and specific solubility profiles, due to the presence of fluorine atoms (Banerjee et al., 2003).

Chemical Properties Analysis

The chemical properties of “3,4-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” can be inferred from studies on similar compounds. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential biological activity. The structure-activity relationship (SAR) analysis helps in understanding the impact of each functional group on the molecule's overall properties and reactivity (Wang et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2OS/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACNZOLPMPHBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)